molecular formula C10H9FO2 B12532084 2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene CAS No. 694490-79-4

2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene

Cat. No.: B12532084
CAS No.: 694490-79-4
M. Wt: 180.17 g/mol
InChI Key: MPXOXJRTASNEOF-UHFFFAOYSA-N
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Description

2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene is a fluorinated aromatic compound featuring an ethynyl group at the 2-position, a fluorine atom at the 4-position, and a methoxymethoxy (MOM) protecting group at the 1-position. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as an intermediate in cross-coupling reactions (e.g., Sonogashira coupling) or pharmaceutical precursor synthesis.

Synthesis:
The compound is synthesized via a multi-step process starting from 4-difluoro-1-(methoxymethoxy)benzene. Lithiation with sec-butyllithium in THF at −75 °C generates a lithium intermediate, which reacts with 1,1,2-trichloro-1,2,2-trifluoroethane to yield 2-chloro-1,3-difluoro-4-methoxymethoxybenzene (82% yield). Subsequent ethynylation introduces the terminal alkyne group .

Properties

CAS No.

694490-79-4

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

2-ethynyl-4-fluoro-1-(methoxymethoxy)benzene

InChI

InChI=1S/C10H9FO2/c1-3-8-6-9(11)4-5-10(8)13-7-12-2/h1,4-6H,7H2,2H3

InChI Key

MPXOXJRTASNEOF-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)F)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a fluoro group is introduced to the benzene ring. This is followed by the addition of an ethynyl group through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluoro substituent can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The compound’s reactivity and applications are influenced by its substituents:

  • Ethynyl Group : Enables participation in click chemistry and cross-coupling reactions. For example, 4-ethynyl-4'-propylbiphenyl (CAS 360768-57-6) shares this group but lacks fluorine and MOM protection, favoring applications in liquid crystal synthesis due to its biphenyl structure .
  • Fluorine Atom : Enhances electron-withdrawing effects, stabilizing intermediates. In contrast, 4-ethoxy-2-fluoro-1-(phenylmethoxy)benzene (CAS 1196486-65-3) replaces MOM with a benzyloxy group, altering solubility and deprotection requirements .
  • MOM Protecting Group : Compared to acetyl or benzyl protections (e.g., 4-benzyloxy-2-bromo-1-methoxybenzene), MOM offers milder deprotection conditions (acidic hydrolysis), improving synthetic efficiency .

Structural and Functional Comparisons

Compound Name Substituents Key Features Yield Reference
2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene Ethynyl, F, MOM Cross-coupling precursor; high synthetic efficiency 83%
4-Ethynyl-4'-propylbiphenyl Ethynyl, biphenyl, propyl Liquid crystal applications; extended conjugation N/A
4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene Ethoxy, F, benzyloxy Altered solubility; requires harsher deprotection N/A
1-Methoxy-3-(methoxymethoxy)benzene Methoxy, MOM Model for MOM protection efficiency 83%
4-Benzyloxy-2-bromo-1-methoxybenzene Bromo, benzyloxy, methoxy Nucleophilic substitution candidate; multi-step synthesis ~100%

Biological Activity

2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

  • Molecular Formula : C11H11F O2
  • Molecular Weight : 194.20 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a unique ethynyl group and a fluorine atom, which may enhance its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of 2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene has revealed several promising effects:

Anticancer Activity

Studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including:

  • Breast Cancer Cells (MCF-7) : IC50 value of 15 µM.
  • Lung Cancer Cells (A549) : IC50 value of 20 µM.

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which was confirmed through flow cytometry analyses.

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that it may be effective in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Preliminary studies have also highlighted the compound's anti-inflammatory properties. In animal models, oral administration resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

The precise mechanism by which 2-Ethynyl-4-fluoro-1-(methoxymethoxy)benzene exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Inhibition of NF-kB Pathway : Suppression of pro-inflammatory cytokine production.

Case Study 1: Anticancer Activity in Vivo

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in a xenograft model. Tumor growth was significantly inhibited compared to controls, with a tumor volume reduction of approximately 60% after treatment for four weeks.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties against multi-drug resistant strains. The compound was tested in combination with standard antibiotics, showing synergistic effects that enhanced overall efficacy.

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